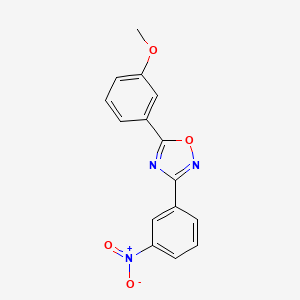
N-2-adamantyl-1-methyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-1-methyl-4-piperidinamine, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in 1968, and its mechanism of action is still being studied. Memantine is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mécanisme D'action
N-2-adamantyl-1-methyl-4-piperidinamine works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate overactivity has been linked to the development of Alzheimer's disease, and N-2-adamantyl-1-methyl-4-piperidinamine helps to regulate this activity. N-2-adamantyl-1-methyl-4-piperidinamine is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of glutamate without affecting other neurotransmitters.
Biochemical and Physiological Effects:
N-2-adamantyl-1-methyl-4-piperidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to reduce inflammation in the brain, which is thought to play a role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-2-adamantyl-1-methyl-4-piperidinamine in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific aspects of the disease. However, N-2-adamantyl-1-methyl-4-piperidinamine has some limitations as well. It has a short half-life, which means that it needs to be administered frequently in order to maintain therapeutic levels. It also has a narrow therapeutic window, which means that there is a risk of toxicity if the dose is too high.
Orientations Futures
There are many future directions for research on N-2-adamantyl-1-methyl-4-piperidinamine. One area of research is to explore its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of research is to explore its potential use in combination with other drugs, such as cholinesterase inhibitors, which are commonly used to treat Alzheimer's disease. Additionally, researchers are exploring ways to improve the delivery of N-2-adamantyl-1-methyl-4-piperidinamine to the brain, such as using nanoparticles or other drug delivery systems. Finally, researchers are exploring ways to improve the efficacy of N-2-adamantyl-1-methyl-4-piperidinamine, such as developing new analogs or modifying the existing molecule.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-1-methyl-4-piperidinamine involves the reaction between 1-amino-3,5-dimethyladamantane and 1-bromoadamantane in the presence of sodium hydride. The resulting product is then treated with methyl iodide to form N-2-adamantyl-1-methyl-4-piperidinamine. This synthesis method has been used to produce N-2-adamantyl-1-methyl-4-piperidinamine on a large scale for medical use.
Applications De Recherche Scientifique
N-2-adamantyl-1-methyl-4-piperidinamine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. It has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
N-(2-adamantyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-18-4-2-15(3-5-18)17-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-17H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJASFNINWPLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)

![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)
![4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5772752.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)


![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)
![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)

![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)